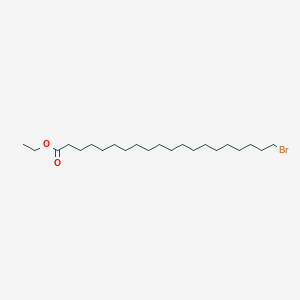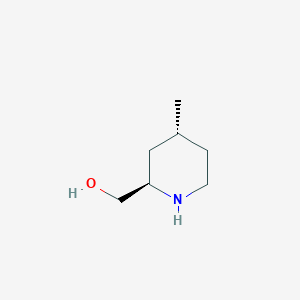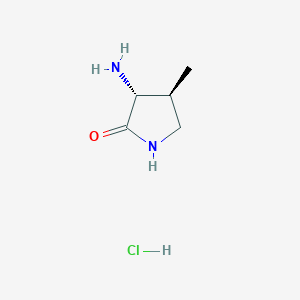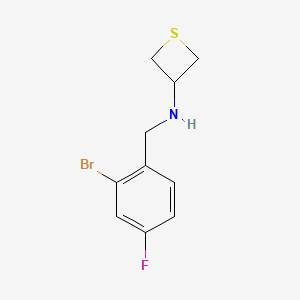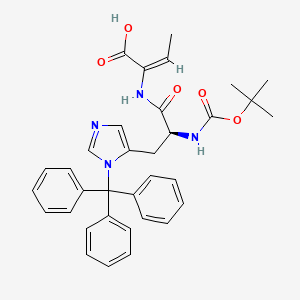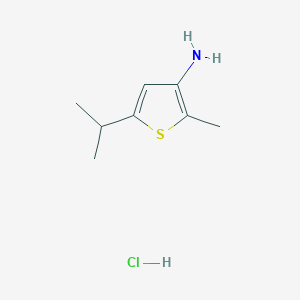
2,3-Diisopropylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diisopropylnaphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones It is characterized by the presence of two isopropyl groups attached to the naphthalene ring at positions 2 and 3, and two carbonyl groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Diisopropylnaphthalene-1,4-dione can be synthesized through a multi-step process involving the introduction of isopropyl groups to the naphthalene ring followed by oxidation to form the quinone structure. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 2,3-diisopropylnaphthalene. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diisopropylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diisopropylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-active compound in the study of electron transfer processes and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Diisopropylnaphthalene-1,4-dione involves its redox properties, which allow it to participate in electron transfer reactions. The compound can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can interact with cellular components such as enzymes and proteins, potentially leading to the generation of reactive oxygen species and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,3-Diisopropylnaphthalene-1,4-dione can be compared with other naphthoquinones such as:
1,4-Naphthoquinone: The parent compound with similar redox properties but lacking the isopropyl groups.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of isopropyl groups, exhibiting different solubility and reactivity.
Indane-1,3-dione: A structurally related compound with different applications in biosensing and photopolymerization .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C16H18O2 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2,3-di(propan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-9(2)13-14(10(3)4)16(18)12-8-6-5-7-11(12)15(13)17/h5-10H,1-4H3 |
InChI-Schlüssel |
NIWAAQZKZXDKPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


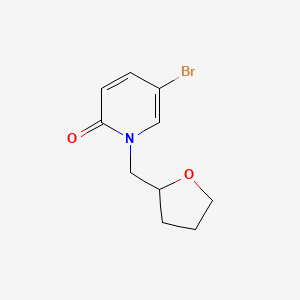
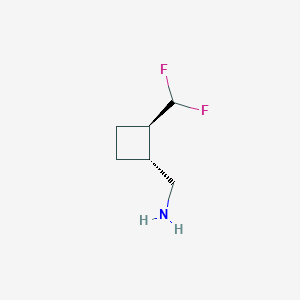
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)

